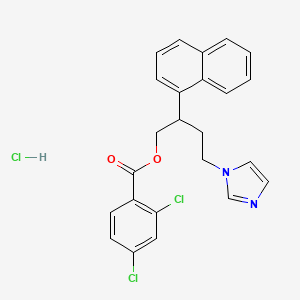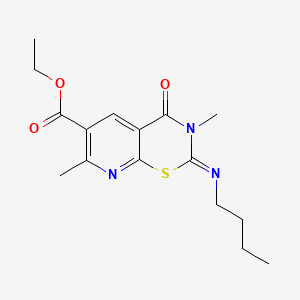
5,6-Dichlorotubercidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichlorotubercidin is a halogenated derivative of tubercidin, an adenosine analog known for its potent biological activities The compound features two chlorine atoms at the 5 and 6 positions of the pyrrolo[2,3-d]pyrimidine ring, which significantly enhances its chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorotubercidin typically involves the halogenation of tubercidin using N-halosuccinimides. For instance, tubercidin can be chlorinated by reacting with N-chlorosuccinimide in dimethylformamide (DMF) to yield this compound . The reaction is usually carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 5,6-Dichlorotubercidin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions:
N-halosuccinimides: Used for halogenation reactions.
Potassium Acetate: Often used as a buffer in halogenation reactions to control the formation of specific products.
Major Products Formed:
5,6-Dibromotubercidin: Formed when tubercidin is brominated under certain conditions.
5-Chlorotubercidin: Another halogenated derivative formed under specific conditions.
科学的研究の応用
5,6-Dichlorotubercidin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as an inhibitor of RNA synthesis, making it useful in studying gene expression and regulation.
Medicine: Investigated for its potential antitumor and antimicrobial activities.
作用機序
5,6-Dichlorotubercidin exerts its effects by incorporating into RNA and DNA, thereby inhibiting their synthesis. This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of cellular processes such as replication and transcription . The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism .
類似化合物との比較
Tubercidin: The parent compound, known for its potent biological activities.
5-Bromotubercidin: A brominated derivative with similar inhibitory effects on RNA synthesis.
Toyocamycin: Another pyrrolo[2,3-d]pyrimidine analog with antimicrobial and antitumor properties.
Uniqueness of 5,6-Dichlorotubercidin: The presence of two chlorine atoms at the 5 and 6 positions enhances the compound’s stability and biological activity compared to its analogs. This unique structural feature makes this compound a valuable tool in scientific research and potential therapeutic applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potent biological activities. Its synthesis, chemical reactions, and applications in various scientific fields highlight its versatility and potential. Continued research on this compound may lead to new discoveries and advancements in chemistry, biology, and medicine.
特性
CAS番号 |
78000-57-4 |
|---|---|
分子式 |
C11H12Cl2N4O4 |
分子量 |
335.14 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(4-amino-5,6-dichloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12Cl2N4O4/c12-5-4-9(14)15-2-16-10(4)17(8(5)13)11-7(20)6(19)3(1-18)21-11/h2-3,6-7,11,18-20H,1H2,(H2,14,15,16)/t3-,6-,7-,11-/m1/s1 |
InChIキー |
AURHPCAMPHQFCR-BBBNYMBOSA-N |
異性体SMILES |
C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)Cl)N |
正規SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





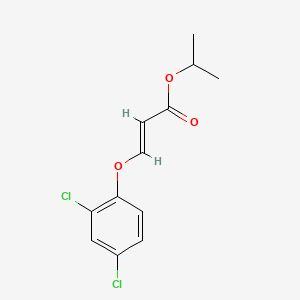
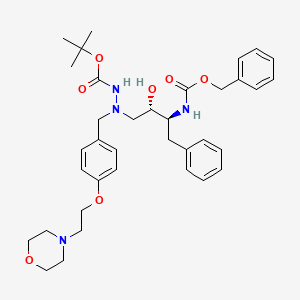

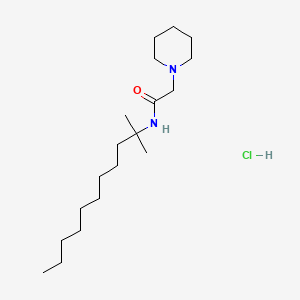

![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)

